1-Phenyl-2-piperazin-1-ylethanone dihydrochloride

CAS No.: 41298-98-0

Cat. No.: VC2275672

Molecular Formula: C12H18Cl2N2O

Molecular Weight: 277.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41298-98-0 |

|---|---|

| Molecular Formula | C12H18Cl2N2O |

| Molecular Weight | 277.19 g/mol |

| IUPAC Name | 1-phenyl-2-piperazin-1-ylethanone;dihydrochloride |

| Standard InChI | InChI=1S/C12H16N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,13H,6-10H2;2*1H |

| Standard InChI Key | QQJAPLOTJCBGFD-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl |

| Canonical SMILES | C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

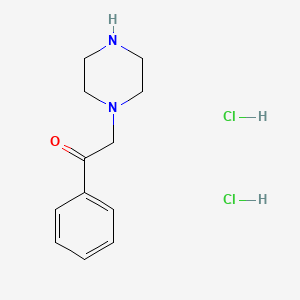

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride consists of three main structural components: a phenyl ring, an ethanone linker, and a piperazine heterocycle. The piperazine component is a six-membered ring containing two nitrogen atoms at opposing positions. This structural arrangement contributes significantly to its chemical versatility and biological activity profile.

The presence of two hydrochloride groups results from the protonation of the nitrogen atoms in the piperazine ring, which enhances the compound's water solubility compared to its free base form. The phenyl ring provides lipophilicity, while the carbonyl group offers a reactive site for various chemical modifications.

Physical and Chemical Properties

The compound presents as a crystalline solid with a molecular weight of 277.19 g/mol. Its physical state at room temperature allows for convenient handling in laboratory settings. The compound's solubility profile is influenced by the presence of the dihydrochloride salt form, making it readily soluble in polar solvents such as water and alcohols, while exhibiting limited solubility in non-polar organic solvents.

Table 1: Physical and Chemical Properties of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride

| Property | Value |

|---|---|

| CAS Number | 41298-98-0 |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O |

| Molecular Weight | 277.19 g/mol |

| Physical State | Crystalline solid |

| Solubility | Highly soluble in water and polar solvents |

| Melting Point | Not specified in available data |

| Stability | Stable under standard laboratory conditions |

| IUPAC Name | 1-phenyl-2-piperazin-1-ylethanone dihydrochloride |

The compound's stability is generally good under standard laboratory conditions, though like many piperazine derivatives, it may be sensitive to oxidation and hydrolysis under extreme conditions.

Synthesis Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride typically involves the reaction of piperazine derivatives with appropriate carbonyl compounds under controlled conditions. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. A specific methodology includes the reaction of (S,S)-N,N'-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

The initial product from this reaction is usually a protected piperazine, which then undergoes deprotection using thiophenol followed by selective intramolecular cyclization to yield the desired compound. The final step typically involves acid treatment, commonly with hydrochloric acid, to form the dihydrochloride salt.

Industrial Production Methods

For industrial-scale production, more efficient methodologies are employed to maximize yield and purity while minimizing waste and production costs. These methods often utilize:

-

Continuous flow reactors which allow for better temperature control and mixing

-

Automated synthesis platforms that enhance reproducibility

-

Optimized reaction parameters for higher yields

-

Stringent quality control measures to ensure product consistency

The industrial synthesis requires careful control of reaction parameters including temperature, solvent selection, and reaction time to achieve the desired purity and yield. Purification typically involves recrystallization techniques to obtain the final product with high purity levels suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride exhibits versatile chemical reactivity owing to its functional groups. The compound can undergo several types of reactions:

Oxidation Reactions

The compound can be subjected to oxidation using agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the piperazine ring or the phenyl group, depending on the conditions employed.

Reduction Reactions

Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions commonly target the carbonyl group, resulting in the formation of alcohol derivatives.

Substitution Reactions

The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms acts as a nucleophile towards electrophilic substrates. This reactivity makes the compound valuable as a building block in organic synthesis.

Common Reagents and Conditions

Table 2: Common Reactions of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Room temperature to 50°C, aqueous or mixed solvent systems | N-oxides, hydroxylated derivatives |

| Reduction | LiAlH₄, NaBH₄ | 0°C to room temperature, THF or ethanol | Alcohol derivatives |

| Substitution | Alkyl halides, acid chlorides | Room temperature to reflux, base catalyst, aprotic solvents | N-substituted derivatives |

| Hydrolysis | Aqueous acids or bases | Elevated temperatures, aqueous conditions | Carboxylic acid derivatives and piperazine |

These reactions highlight the compound's versatility as a synthetic intermediate in the preparation of more complex molecules with potential biological activities.

Biological Activity and Mechanism of Action

Interaction with Biological Targets

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride demonstrates significant biological activity through its interactions with various molecular targets. One of its notable interactions is with histamine H1 receptors, where the compound can modulate physiological responses related to allergic reactions and neurotransmission.

The piperazine moiety is a common structural feature in many pharmacologically active compounds, contributing to the compound's ability to interact with multiple biological targets, including various receptors and enzymes.

Pharmacological Effects

The compound exhibits several pharmacological effects that make it of interest in medicinal chemistry:

-

Antihistamine properties, potentially useful in allergy treatment

-

Antipsychotic effects, relevant to neuropsychiatric research

-

Enzyme inhibitory activities, applicable in various therapeutic areas

These diverse pharmacological properties stem from the compound's ability to interact with multiple biological systems, making it a valuable scaffold for drug discovery efforts.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride at the molecular level involves binding to specific receptor sites, particularly histamine H1 receptors. This binding can modulate receptor activity, affecting downstream signaling pathways and ultimately altering cellular responses.

The compound's structural features, including the phenyl ring and the piperazine moiety, play crucial roles in determining its binding affinity and selectivity for specific targets. The phenyl group often contributes to hydrophobic interactions with receptor binding pockets, while the piperazine nitrogen atoms can participate in hydrogen bonding with receptor residues.

Applications in Scientific Research

Role as a Building Block in Synthesis

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it valuable in creating diverse chemical libraries for drug discovery and other applications.

The compound's reactive sites, particularly the piperazine nitrogen atoms, provide opportunities for selective functionalization, enabling the synthesis of derivatives with tailored properties for specific applications.

Applications in Various Scientific Fields

The applications of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride span multiple scientific disciplines:

Chemistry

In synthetic organic chemistry, the compound serves as an intermediate in developing novel synthetic methodologies and in the preparation of more complex structures.

Biology

The compound is studied for its interactions with various biological targets, contributing to our understanding of receptor-ligand interactions and other biological processes.

Medicine

In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic applications, particularly in areas related to antihistamine and antipsychotic effects.

Industry

The compound finds applications in the development of pharmaceuticals and agrochemicals, where its structural features can be incorporated into bioactive molecules.

Table 3: Applications of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride in Research

| Field | Application | Significance |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enables creation of diverse chemical libraries |

| Medicinal Chemistry | Development of potential therapeutic agents | Provides scaffold for drug discovery |

| Pharmacology | Study of receptor-ligand interactions | Contributes to understanding biological mechanisms |

| Biochemistry | Enzyme inhibition studies | Helps elucidate enzymatic processes |

| Material Science | Development of functionalized materials | Creates materials with specific properties |

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride, each with distinct properties and applications:

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride

This analog features a thienyl group instead of a phenyl group. The thienyl moiety, being a sulfur-containing heterocycle, imparts different electronic properties compared to the phenyl ring, potentially affecting the compound's biological activity profile.

2,2-diphenyl-1-piperazin-1-yl-ethanone

This derivative features two phenyl groups attached to the carbon adjacent to the carbonyl group. The additional phenyl group increases the molecular weight to 280.36 g/mol and alters the compound's lipophilicity and steric properties, which can influence its biological activities and physicochemical characteristics .

Comparative Analysis

Table 4: Comparative Analysis of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Notable Property Difference |

|---|---|---|---|---|

| 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride | C₁₂H₁₈Cl₂N₂O | 277.19 | Reference compound | Balanced hydrophilic/lipophilic properties |

| 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride | C₁₀H₁₆Cl₂N₂OS | 283.22 | Thienyl instead of phenyl group | Enhanced electron density around sulfur atom |

| 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride | C₁₃H₁₈ClNO | ~239.74 | Piperidine instead of piperazine | Reduced basicity with single nitrogen |

| 2,2-diphenyl-1-piperazin-1-yl-ethanone | C₁₈H₂₀N₂O | 280.36 | Two phenyl groups | Increased lipophilicity and steric bulk |

The structural differences among these compounds result in varied physicochemical properties, which in turn influence their biological activities, synthetic utilities, and potential applications .

Uniqueness of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride

What makes 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride unique among its structural analogs is its specific combination of the phenyl ring and piperazine moiety, which provides a balanced profile of lipophilicity and hydrophilicity. This balance contributes to its versatility as a synthetic intermediate and its potential in various biological applications.

The compound's dihydrochloride salt form enhances its solubility in aqueous media, making it more suitable for biological testing and pharmaceutical formulations compared to some of its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume